4-(Methoxymethyl)oxane-4-carbonitrile
Description
Properties
IUPAC Name |
4-(methoxymethyl)oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-10-7-8(6-9)2-4-11-5-3-8/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBIDSKNHGWDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Methoxymethylation
A key step involves halogenation of an oxane derivative to form a halomethyl intermediate, which is then converted to the methoxymethyl derivative by nucleophilic substitution with methanol under alkaline conditions.
Halogenation : The oxane compound is reacted with a hydrogen halide (hydrogen chloride or hydrogen bromide) in a solvent system at temperatures ranging from 40°C to 120°C for 2 to 20 hours. This yields a halomethyl-substituted oxane intermediate.
Methoxymethylation : The halomethyl intermediate is reacted with methanol in the presence of an inorganic alkali (such as sodium hydroxide or potassium hydroxide) at 0°C to 65°C for 1 to 20 hours. This step substitutes the halogen with a methoxymethyl group, producing 4-(methoxymethyl)oxane derivative.
Introduction of the Carbonitrile Group
The carbonitrile group is introduced via reaction of the methoxymethylated intermediate with organolithium reagents followed by formaldehyde gas:
The methoxymethyl oxane is dissolved in an inert solvent such as tetrahydrofuran (THF) and cooled to between 0°C and -78°C under nitrogen atmosphere.
An organolithium reagent (e.g., n-butyllithium) is added dropwise and allowed to react for 0.5 to 5 hours.
Dry formaldehyde gas is then introduced into the reaction mixture, continuing the reaction for an additional 0.5 to 5 hours.
The reaction is quenched by adding a protic solvent (e.g., water), followed by filtration and extraction to isolate this compound.
Purification and Yield
The crude product is purified by solvent extraction (e.g., ethyl acetate) and drying.
Distillation or recrystallization is employed to achieve high purity.
Typical yields reported are in the range of 80-99%, with product purity above 99% as determined by chromatographic and spectroscopic methods.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Halogenation | Hydrogen halide (HCl or HBr), solvent (water + organic) | 40 - 120 | 2 - 20 | Solvent ratio organic:water 5:1 to 1:5 |
| Methoxymethylation | Methanol, inorganic alkali (NaOH, KOH, etc.) | 0 - 65 | 1 - 20 | Alkali amount 1-3 equivalents |
| Organolithium addition | n-Butyllithium in THF | 0 to -78 | 0.5 - 5 | Under nitrogen atmosphere |
| Formaldehyde reaction | Dry formaldehyde gas | 0 to -78 | 0.5 - 5 | Generated from paraformaldehyde |
| Quenching and purification | Protic solvent (water), extraction, drying | Ambient | Variable | Final product purity >99% |
Research Findings and Notes
The use of mixed solvents (water and organic solvents like hexane, toluene) in halogenation improves reaction selectivity and yield.
Organolithium reagents must be handled under inert atmosphere at low temperatures to avoid side reactions.
Formaldehyde gas introduction is controlled to ensure complete conversion to the carbonitrile group.
The reaction sequence benefits from careful temperature control and stoichiometric balance of reagents.
Alternative bases such as lithium hydroxide, sodium carbonate, or bicarbonates can be used in methoxymethylation step with comparable results.
The process is scalable and uses relatively inexpensive reagents, making it suitable for industrial applications.
Comparative Analysis with Related Compounds
While direct literature on this compound is limited, analogous synthetic routes for related methoxymethyl-substituted aromatic and heterocyclic compounds confirm the efficacy of halogenation followed by nucleophilic substitution and organolithium-mediated formaldehyde addition for introducing methoxymethyl and nitrile functionalities.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)oxane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed:
Oxidation: Oxane-4-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methoxymethyl)oxane-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)oxane-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxymethyl group can undergo cleavage or substitution. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 4-(Methoxymethyl)oxane-4-carbonitrile with structurally related compounds:
Functional Group and Reactivity Analysis
- In contrast, the trifluoromethylphenyl substituent in 4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile is strongly electron-withdrawing, which may enhance the nitrile's electrophilicity . The absence of substituents in oxane-4-carbonitrile simplifies its reactivity, making it a versatile building block for further functionalization .
- Steric and Conformational Impact: The methoxymethyl group introduces moderate steric hindrance compared to the bulkier trifluoromethylphenyl derivative, which may limit accessibility in catalytic reactions .
Physicochemical Properties
Lipophilicity :
- 4-(2-Methoxyethyl)oxane-4-carbonitrile (logP estimated ~1.5) is more lipophilic than this compound (logP ~0.9) due to its longer alkyl chain, enhancing membrane permeability in biological systems .
- The trifluoromethylphenyl derivative (logP ~3.0) exhibits high lipophilicity, suitable for blood-brain barrier penetration in drug design .
Solubility :
- The polar nitrile group improves aqueous solubility in oxane-4-carbonitrile, whereas aromatic substituents (e.g., biphenyl in 4'-methoxybiphenyl-4-carbonitrile) reduce solubility .
Biological Activity
4-(Methoxymethyl)oxane-4-carbonitrile is a chemical compound characterized by a unique oxane ring structure that incorporates a methoxymethyl group and a carbonitrile functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with various biological targets.
The molecular formula of this compound is C₇H₉NO₂, and it is identified by the CAS number 1268154-09-1. The presence of the carbonitrile group allows for nucleophilic addition reactions, which can be exploited in synthetic chemistry and drug development.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications. The compound has been studied for its effects on various biological systems, including:
- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound may exhibit significant antitumor properties. For instance, compounds with similar structural features have shown high cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma) .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with key enzymes or receptors involved in cellular signaling pathways, potentially leading to growth inhibition in tumor cells.
Case Studies
-
Antitumor Screening : A study evaluated the cytotoxic effects of compounds similar to this compound against various human cancer cell lines using the MTT assay. The results indicated remarkable inhibition rates and lower IC50 values compared to standard chemotherapeutics like Sunitinib.
This data suggests that compounds with similar structures may possess potent antitumor activity, warranting further investigation into their mechanisms .
Cell Lines Inhibition Rate (%) IC50 (μM) A549 100.07 8.99 HepG2 99.98 6.92 DU145 99.93 7.89 MCF7 100.39 8.26 - Pharmacokinetic Studies : Research has indicated that modifications in the oxetane ring structure can influence the metabolic stability and pharmacokinetic properties of related compounds, suggesting that structural optimization could enhance the biological activity of derivatives of this compound .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Methoxymethyl)oxane-2-carbonitrile | Similar oxane structure | Different carbon position may alter reactivity |
| 3-Methoxycarbonyl-1-butanol | Contains a methoxycarbonyl group | Varied applications due to different functional groups |
| 2-Methoxyethylamine | Contains an amine group | Exhibits different biological activities |
These comparisons illustrate the diversity within this chemical class while highlighting the unique characteristics of this compound due to its specific functional groups and structure .
Q & A
Q. What are the recommended safety protocols for handling 4-(Methoxymethyl)oxane-4-carbonitrile in laboratory settings?
The compound is harmful via inhalation, skin contact, and ingestion. Researchers should:
- Use fume hoods and personal protective equipment (gloves, lab coats, safety goggles).
- Store in airtight containers away from oxidizing agents.
- Follow first-aid measures: rinse skin/eyes with water, seek medical attention for ingestion .
- Dispose of waste via certified hazardous waste management services .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical method involves cyclization of precursors under controlled conditions. For structurally similar oxane-carbonitriles, reactions may include:
- Cyclocondensation : Using nitrile-containing precursors with methoxymethyl groups under acidic or basic catalysis.
- Functionalization : Post-synthetic modification of oxane-4-carbonitrile (e.g., alkylation with methoxymethyl halides) .
- Solvents like ethanol or THF are often used, with reaction monitoring via TLC or GC-MS .
Q. How can researchers characterize the purity and structure of this compound?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm methoxymethyl and nitrile group integration.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : To resolve crystal packing and bond angles, as demonstrated for related pyran-carbonitriles .
- HPLC : For purity assessment using reverse-phase columns .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of this compound?
Density Functional Theory (DFT) is widely used to:
- Calculate HOMO-LUMO gaps and electrostatic potential maps, critical for understanding reactivity.
- Simulate vibrational spectra (IR) for comparison with experimental data.
- Optimize geometries using functionals like B3LYP with a 6-31G(d) basis set .
- Studies on similar compounds (e.g., chromene-carbonitriles) highlight correlations between electronic structure and biological activity .
Q. How does the methoxymethyl group influence the compound’s biological or catalytic activity?
- Steric and Electronic Effects : The methoxymethyl group may enhance solubility and modulate steric hindrance, affecting binding to biological targets (e.g., enzymes).
- Case Study : Derivatives of oxane-carbonitriles are explored as kinase inhibitors, where substituents like methoxymethyl improve selectivity for CDK9 .
- Comparative studies with analogs (e.g., 4-methyl or 4-phenyl derivatives) can isolate functional group contributions .
Q. What strategies address contradictions in reported synthetic yields or spectroscopic data for this compound?
- Reaction Optimization : Vary catalysts (e.g., Lewis acids), solvents, or temperatures to reproduce literature conditions.
- Data Validation : Cross-reference NMR/MS with databases (e.g., PubChem) or computational predictions.
- Crystallographic Analysis : Resolve structural ambiguities, as seen in pyran-carbonitrile studies where crystal data clarified bond angles .
Q. Can this compound serve as a precursor for advanced materials?
- Polymer Chemistry : Its nitrile group may participate in click chemistry or polymerization (e.g., forming polyamides).
- Coordination Chemistry : Potential ligand for metal-organic frameworks (MOFs), leveraging the oxane ring’s rigidity.
- Electronic Materials : Nitrile-containing compounds are precursors for carbon nitride semiconductors .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
